Home > Products > Screening Compounds P141170 > 20-hydroxy-leukotriene E4(1-)
20-hydroxy-leukotriene E4(1-) -

20-hydroxy-leukotriene E4(1-)

Catalog Number: EVT-1595998
CAS Number:
Molecular Formula: C23H36NO6S-
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
20-hydroxy-leukotriene E4(1-) is conjugate base of 20-hydroxy-leukotriene E4. It has a role as a human metabolite. It is a conjugate base of a 20-hydroxy-leukotriene E4.
Synthesis Analysis

Methods of Synthesis

The synthesis of 20-hydroxy-leukotriene E4(1-) typically occurs through enzymatic pathways involving the oxidation of leukotriene E4. This process can be facilitated by various enzymes, including cytochrome P450 enzymes and lipoxygenases. The primary method involves the omega-oxidation of leukotriene B4, which leads to the formation of 20-hydroxy derivatives .

Technical Details

The synthesis can be analyzed using high-performance liquid chromatography coupled with mass spectrometry, allowing for precise identification and quantification of the compound in biological samples. Techniques such as immunoaffinity column chromatography and thin-layer chromatography may also be employed to isolate and purify metabolites for further study .

Molecular Structure Analysis

Structure

20-Hydroxy-leukotriene E4(1-) has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure includes a hydroxyl group at the 20-position, which distinguishes it from other leukotrienes.

Data

  • Molecular Formula: C_{22}H_{34}O_4
  • Molecular Weight: 370.51 g/mol
  • Structural Features: Contains conjugated double bonds and hydroxyl groups that are crucial for its interaction with biological receptors.
Chemical Reactions Analysis

Reactions

20-Hydroxy-leukotriene E4(1-) participates in various biochemical reactions, primarily involving its conversion to other metabolites such as 20-carboxy-leukotriene E4. These reactions are mediated by specific enzymes in human polymorphonuclear leukocytes .

Technical Details

The conversion processes often involve oxidation-reduction mechanisms where the hydroxyl group can be further oxidized to form carboxylic acids. The metabolic pathways can be influenced by factors such as cellular activation states and the presence of specific substrates or inhibitors.

Mechanism of Action

Process

The mechanism of action for 20-hydroxy-leukotriene E4(1-) primarily involves its interaction with specific receptors on target cells, such as neutrophils and eosinophils. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to inflammatory responses .

Data

Research indicates that 20-hydroxy-leukotriene E4(1-) can modulate immune responses by influencing cytokine production and promoting chemotaxis of immune cells, thereby playing a significant role in allergic inflammation and asthma pathophysiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant data regarding its stability and reactivity are crucial for understanding its behavior in biological systems and potential therapeutic applications.

Applications

Scientific Uses

20-Hydroxy-leukotriene E4(1-) is primarily utilized in research focused on inflammatory diseases, particularly asthma and allergic disorders. It serves as a biomarker for mast cell activation syndromes and is studied for its potential therapeutic implications in modulating inflammatory responses. Its measurement in biological samples aids in diagnosing conditions associated with excessive leukotriene production .

Biosynthesis and Metabolic Pathways of 20-Hydroxy-Leukotriene E4

Enzymatic Synthesis via ω-Oxidation of Leukotriene E4

20-Hydroxy-leukotriene E4 (20-OH-LTE₄) is formed through the terminal hydroxylation of the cysteinyl leukotriene LTE₄, a critical step in the oxidative inactivation cascade of peptidoleukotrienes. This biotransformation occurs via ω-oxidation, an enzymatic process that inserts a hydroxyl group (-OH) at the C20 methyl terminus (ω-carbon) of LTE₄'s fatty acid chain. The reaction is catalyzed by microsomal cytochrome P450 (CYP) monooxygenases, specifically enzymes within the CYP4F subfamily, and requires molecular oxygen (O₂) and reduced nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors [2] [5] [10].

The enzymatic sequence involves:

  • Initial Hydroxylation: CYP-mediated oxidation at the ω-carbon generates 20-hydroxy-LTE₄ (20-OH-LTE₄). This metabolite retains significant biological activity but exhibits reduced receptor-binding affinity compared to its precursor LTE₄.
  • Further Oxidation: 20-OH-LTE₄ undergoes rapid enzymatic dehydrogenation by cytosolic dehydrogenases to form the corresponding carboxylic acid derivative, 20-carboxy-LTE₄ (20-COOH-LTE₄). This oxidation step is crucial for subsequent degradation via β-oxidation [4] [9].

Table 1: Key Enzymes and Products in Leukotriene E4 ω-Oxidation Pathway

SubstratePrimary EnzymeInitial MetaboliteSecondary Metabolite
Leukotriene E4 (LTE₄)CYP4F ω-hydroxylases20-Hydroxy-LTE₄ (20-OH-LTE₄)20-Carboxy-LTE₄ (20-COOH-LTE₄)
N-acetyl-LTE₄CYP4F3/CYP4F2ω-Hydroxy-N-acetyl-LTE₄ω-Carboxy-N-acetyl-LTE₄
Leukotriene B4 (LTB₄)CYP4F320-Hydroxy-LTB₄20-Carboxy-LTB₄

This ω-hydroxylation pathway serves as the dominant inactivation route for cysteinyl leukotrienes, converting potent inflammatory mediators like LTE₄ into progressively more polar, readily excretable metabolites [3] [9]. The efficiency of this pathway significantly impacts the duration and intensity of leukotriene-mediated inflammatory responses.

Role of Cytochrome P450 Isoforms in Hydroxylation Mechanisms

The ω-hydroxylation of LTE₄ is predominantly mediated by isoform-specific cytochrome P450 enzymes belonging to the CYP4F subfamily. Among human CYP enzymes, CYP4F3 (specifically the CYP4F3A splice variant expressed in myeloid cells like neutrophils) and CYP4F2 (expressed in liver and kidney) exhibit the highest catalytic activity toward cysteinyl leukotrienes, including LTE₄ [2] [5]. These enzymes possess a narrow substrate channel (~4 Å diameter) near the heme active site, which sterically constrains substrate access such that only the terminal methyl (ω) carbon can approach the reactive iron-oxo species. This architecture ensures regioselective ω-hydroxylation [2] [5].

Key enzymatic characteristics include:

  • Kinetic Parameters: CYP4F3A demonstrates high affinity for LTE₄, with reported Km values in the low micromolar range, enabling efficient metabolism even at physiologically low substrate concentrations.
  • Induction and Inhibition: CYP4F expression is modulated by inflammatory stimuli (e.g., cytokines). Ethanol and halogenated anesthetics (e.g., halothane) act as competitive inhibitors of CYP-mediated ω-hydroxylation, impairing leukotriene clearance and potentially exacerbating inflammation [6] [9]. ω-Trifluoro analogs of leukotrienes (e.g., ω-F₃-LTE₄) are potent synthetic inhibitors designed to mimic the natural substrate, binding with high affinity to CYP4F enzymes (IC₅₀ ~4 μM in hepatocytes, 16-37 μM in microsomes) and blocking catalytic activity [9].
  • Tissue-Specific Expression: Hepatic CYP4F2 and renal CYP4F enzymes contribute significantly to systemic LTE₄ clearance, while leukocyte CYP4F3A provides localized inactivation at sites of inflammation [2] [5].

Table 2: Cytochrome P450 Isoforms Involved in Leukotriene ω-Hydroxylation

CYP IsoformPrimary Tissue LocalizationKey SubstratesRegulationInhibitors
CYP4F3ANeutrophils, Myeloid CellsLTE₄, LTB₄, N-acetyl-LTE₄Induced by inflammatory cytokinesω-Trifluoro-LTE₄, Ethanol
CYP4F2Liver, KidneyArachidonic acid (20-HETE), LTE₄, LTB₄Constitutive expression, SREBP modulationHalothane, Ketoconazole
CYP4F11Liver, KidneyLong-chain fatty acids, LTD₄Moderate activity-
CYP4F12Intestine, LiverLTD₄, Arachidonic acidLow affinity for LTE₄-

Catabolic Fate and Excretion Dynamics in Human Biological Matrices

Following ω-hydroxylation, 20-OH-LTE₄ undergoes rapid further metabolism. The primary catabolic sequence involves:

  • Oxidation to Carboxylic Acid: Cytosolic alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) convert 20-OH-LTE₄ to 20-carboxy-LTE₄ (20-COOH-LTE₄) [4] [9].
  • Peroxisomal β-Oxidation: 20-COOH-LTE₄ enters peroxisomes where it undergoes sequential chain-shortening via β-oxidation. This process generates progressively shorter dicarboxylic acid metabolites, such as 18-COOH-LTE₄, 16-COOH-tetranor-LTE₃, and ultimately 14-COOH-hexanor-LTE₃, significantly reducing biological activity [4] [9].
  • Conjugation and Excretion: While less prominent than for parent leukotrienes, phase II conjugation (e.g., N-acetylation) may occur. The final shortened dicarboxylic acid metabolites are efficiently excreted.

Excretion Pathways:

  • Renal Excretion: Urine is the primary route for eliminating ω-oxidized LTE₄ metabolites. Studies quantifying urinary LTE₄ and its metabolites demonstrate that during basal conditions, 20-OH-LTE₄ and 20-COOH-LTE₄ are minor components compared to unmetabolized LTE₄. However, during impaired ω-oxidation (e.g., due to ethanol intoxication or liver disease), urinary excretion of unmetabolized LTE₄ and N-acetyl-LTE₄ increases dramatically (e.g., from 36 to 286 nmol/mol creatinine for LTE₄) [6].
  • Biliary Excretion: A minor pathway, potentially more significant for N-acetylated derivatives.

Quantification and Biomarker Utility:Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying 20-OH-LTE₄ and its downstream metabolites in urine, plasma, and bile. The ratio of unmetabolized LTE₄ to its ω-oxidation products (e.g., 20-OH-LTE₄, 20-COOH-LTE₄) in urine serves as a functional biomarker for assessing the efficiency of the CYP4F-mediated ω-oxidation pathway in vivo. Impairment of this pathway, as seen in severe liver dysfunction or acute alcohol intoxication, correlates with elevated urinary LTE₄ and reduced ω-oxidation products, reflecting decreased inactivation capacity [6] [9].

Table 3: Major Metabolites in the Catabolism and Excretion of 20-Hydroxy-LTE₄

MetaboliteEnzyme(s) InvolvedCompartmentExcretion RouteSignificance
20-Hydroxy-LTE₄ (20-OH-LTE₄)CYP4F ω-hydroxylasesMicrosomesMinor in urineActive metabolite
20-Carboxy-LTE₄ (20-COOH-LTE₄)Alcohol/Aldehyde DehydrogenasesCytosolUrine, BileSubstrate for β-oxidation
18-Carboxy-LTE₄β-Oxidation (1 cycle)PeroxisomesUrineShortened metabolite
16-Carboxy-tetranor-LTE₃β-Oxidation (2 cycles)PeroxisomesUrineFurther inactivated
14-Carboxy-hexanor-LTE₃β-Oxidation (3 cycles)PeroxisomesUrineTerminal catabolite

Properties

Product Name

20-hydroxy-leukotriene E4(1-)

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoate

Molecular Formula

C23H36NO6S-

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/p-1/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1

InChI Key

BJRMBXPQAMDCMG-CMJQBAFXSA-M

Canonical SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)[O-])O)SCC(C(=O)[O-])[NH3+])CCO

Isomeric SMILES

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)SC[C@@H](C(=O)[O-])[NH3+])CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.